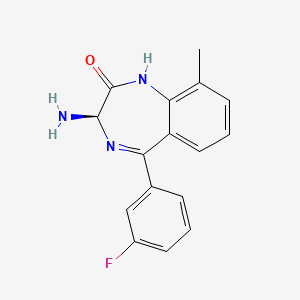

(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one” is a benzodiazepine derivative . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties, which are mediated by their action on GABAA receptors .

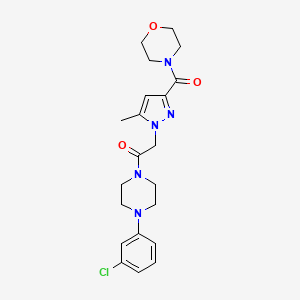

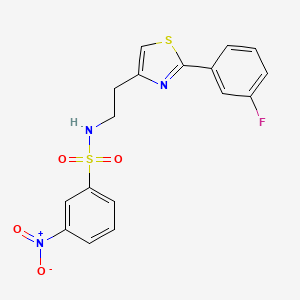

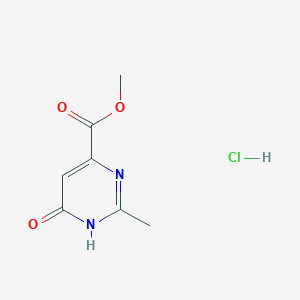

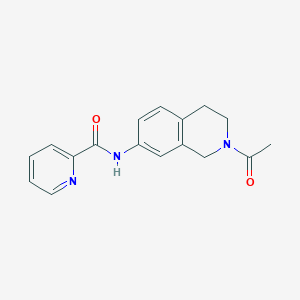

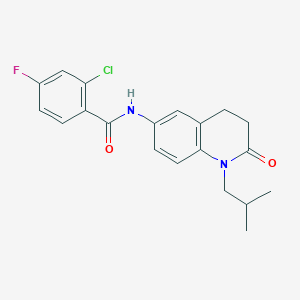

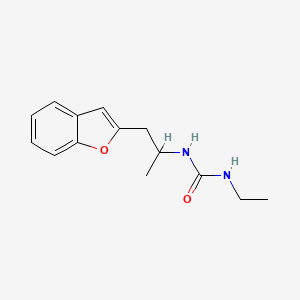

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzodiazepine ring, which is a fused benzene and diazepine ring . It also has a fluorophenyl group and a methyl group attached to it .Chemical Reactions Analysis

Benzodiazepines, including this compound, are generally stable and do not undergo many chemical reactions. They are usually metabolized in the liver by the cytochrome P450 enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties of this compound are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Rearrangements

A study by Bock et al. (1990) discussed the synthesis of a previously unknown compound through Curtius rearrangement, highlighting the compound's unique structural participation and synthesis pathway, which could contribute to the development of novel benzodiazepine derivatives with potential applications in medicinal chemistry Bock, Dipardo, Carson, & Freidinger, 1990.

Pharmacological Applications

Chimirri et al. (1998) explored the synthesis and evaluation of anticonvulsant activity of 2,3-benzodiazepin-4-ones, identifying compounds with marked anticonvulsant properties acting as AMPA receptor antagonists. This work underscores the potential of benzodiazepine derivatives in developing new anticonvulsant agents Chimirri, De Sarro, De Sarro, Gitto, Quartarone, Zappalà, Constanti, & Libri, 1998.

Receptor Interaction Studies

A study by Anzini et al. (2008) synthesized and tested benzodiazepine derivatives for their affinity towards central benzodiazepine receptors, discovering compounds with partial agonist profiles and potential as antianxiety agents without typical benzodiazepine side effects. These findings are vital for the development of safer therapeutic agents Anzini, Braile, Valenti, Cappelli, Vomero, Marinelli, Limongelli, Novellino, Betti, Giannaccini, Lucacchini, Ghelardini, Norcini, Makovec, Giorgi, & Fryer, 2008.

Anticonvulsant Activity and AMPA Receptor Antagonism

Further research by Chimirri et al. (1997) into 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones revealed novel AMPA receptor antagonists with significant anticonvulsant activity, extending structure-activity relationships for this class of anticonvulsants. This study contributes to understanding the mechanism of action of benzodiazepines in neurological disorders Chimirri, De Sarro, De Sarro, Gitto, Grasso, Quartarone, Zappalà, Giusti, Libri, & Constanti, 1997.

Wirkmechanismus

While the specific mechanism of action for this compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3R)-3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQNBZIOQDZGEO-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=N[C@H](C(=O)N2)N)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2700526.png)

![3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2700528.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2700530.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2700539.png)